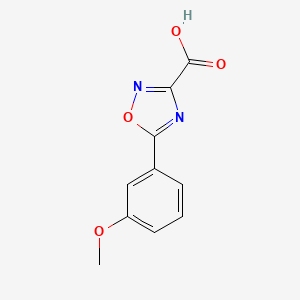

5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid

説明

Overview of 1,2,4-Oxadiazole Derivatives in Organic Chemistry

The 1,2,4-oxadiazole heterocycle represents a five-membered aromatic ring containing two nitrogen atoms and one oxygen atom, positioned at the 1, 2, and 4 positions respectively. This heterocyclic system has garnered substantial attention in organic chemistry due to its unique electronic properties and synthetic accessibility. The fundamental structure of 1,2,4-oxadiazole possesses a molecular formula of Carbon 2 Hydrogen 2 Nitrogen 2 Oxygen 1 and a molecular weight of 70.05 grams per mole. The heterocycle demonstrates remarkable chemical stability under various conditions, making it an attractive building block for synthetic organic chemistry applications.

The synthesis of 1,2,4-oxadiazole derivatives has been extensively studied, with multiple synthetic pathways developed over the past several decades. The most commonly employed synthetic approaches involve the cyclization of amidoximes with carboxylic acid derivatives or the utilization of 1,3-dipolar cycloaddition reactions between nitriles and nitrile oxides. The original synthetic method, proposed by Tiemann and Krüger, utilized amidoximes and acyl chlorides, though this approach often resulted in the formation of multiple products. Modern synthetic strategies have incorporated various catalysts such as tetrabutylammonium fluoride or pyridine to improve reaction efficiency and selectivity.

Advanced synthetic methodologies have expanded to include the use of activated carboxylic acids with coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, dicyclohexylcarbodiimide, carbonyldiimidazole, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate, or propylphosphonic anhydride. These methods have significantly improved yields and reaction conditions compared to earlier approaches. The versatility of these synthetic pathways has enabled the preparation of numerous 1,2,4-oxadiazole derivatives with diverse substitution patterns and functional groups.

The structural characteristics of 1,2,4-oxadiazoles contribute to their widespread utility in organic synthesis. The heterocycle exhibits excellent thermal and chemical stability, properties that are particularly valuable in pharmaceutical applications where metabolic resistance is desired. The electron-deficient nature of the oxadiazole ring system allows for unique reactivity patterns and coordination behavior with metal centers. Recent developments in organometallic chemistry have demonstrated the ability to perform regioselective metalation of 1,3,4-oxadiazoles and related heterocycles using specialized bases such as 2,2,6,6-tetramethylpiperidyl magnesium and zinc reagents.

Significance of Functionalized Oxadiazoles in Medicinal and Materials Science

The pharmaceutical importance of 1,2,4-oxadiazole derivatives cannot be overstated, as evidenced by the numerous marketed drugs and clinical candidates containing this heterocyclic core. Several commercially available medications incorporate the 1,2,4-oxadiazole scaffold, demonstrating the clinical relevance of this chemical motif. Oxolamine, which contains a 3-phenyl-5-beta-diethylaminoethyl-1,2,4-oxadiazole structure, exhibits antitussive and anti-inflammatory properties along with analgesic, local anesthetic, and antispasmodic activities. The compound demonstrates low acute and chronic toxicity profiles, highlighting the favorable safety characteristics often associated with oxadiazole-containing pharmaceuticals.

Ataluren represents another clinically significant 1,2,4-oxadiazole derivative that has been extensively studied for the treatment of cystic fibrosis caused by nonsense mutations. This compound functions by inducing ribosomal readthrough of premature stop codons in messenger ribonucleic acid during protein translation, leading to the production of functional cystic fibrosis transmembrane conductance regulator protein. Clinical studies have demonstrated that ataluren can induce functional protein production in children with nonsense mutation cystic fibrosis, with improvements observed across multiple nonsense mutation genotypes.

The biological activities exhibited by 1,2,4-oxadiazole derivatives span an impressive range of therapeutic areas. Research has documented activities including anticancer, anti-inflammatory, anticonvulsant, antiviral, antibacterial, antifungal, antidepressant, antiangiogenic, analgesic, anti-insomnia, anti-edema, antiparasitic, and anti-Alzheimer properties. These compounds have also demonstrated inhibitory activity against various enzymes including Human Deacetylase Sirtuin 2, Carbonic Anhydrase, Histone Deacetylase, Rearranged during Transfection kinase, Penicillin-Binding Protein 2a, efflux pumps, cyclooxygenases 1 and 2, and butyrylcholinesterase.

Table 1: Biological Activities of Selected 1,2,4-Oxadiazole Derivatives

| Compound Type | Target Activity | Minimum Inhibitory Concentration | Reference Cell Lines/Organisms |

|---|---|---|---|

| Human Deacetylase Sirtuin 2 Inhibitors | Anticancer | 25 microMolar (80% apoptosis) | U-937, NB4, HL-60, K562, MDA-MB-231 |

| Antimicrobial Agents | Broad-spectrum | Less than 4 micrograms per milliliter | Over 210 MRSA and VRE strains |

| Anti-tuberculosis Compounds | Mycobacterial inhibition | 0.045 micrograms per milliliter | Mycobacterium tuberculosis H37Ra |

| Antiviral Agents | Rhinovirus inhibition | 3.7 nanomolar | Human rhinovirus A71 |

| Antimalarial Compounds | Plasmodium inhibition | 0.02 microMolar | Plasmodium falciparum |

The materials science applications of 1,2,4-oxadiazole derivatives have emerged as a significant area of research, particularly in the development of organic electronic devices. These compounds exhibit excellent thermal and chemical stability combined with high photoluminescence quantum yields, making them ideal candidates for various optoelectronic applications. The use of 1,3,4-oxadiazoles in organic light-emitting diodes has been extensively studied, with these materials serving as electron-transporting and hole-blocking layers due to their favorable electronic properties.

Research has demonstrated that 2,5-diaryl-1,3,4-oxadiazoles possess suitable structural features to function as effective electron-transporters in organic electronic devices. The development of cross-coupling methodologies has enabled the synthesis of complex oxadiazole-containing polymers and small molecules with tailored electronic properties for specific device applications. These materials have found applications in blue phosphorescent devices, solar cells, liquid crystals, fluorogenic chemosensory polymers, organic light-emitting diodes, and heat-resistant polymers.

The coordination chemistry of oxadiazole ligands with metal centers has opened additional avenues for materials applications. Metal complexes containing oxadiazole ligands have been investigated for their unique photophysical and electronic properties. These coordination compounds often exhibit enhanced stability and modified electronic characteristics compared to their organic counterparts, making them attractive for specialized materials applications.

Structural and Functional Profile of 5-(3-Methoxyphenyl)-1,2,4-Oxadiazole-3-Carboxylic Acid

This compound represents a structurally complex member of the 1,2,4-oxadiazole family, characterized by its unique combination of functional groups and substitution pattern. The compound possesses a molecular formula of Carbon 10 Hydrogen 8 Nitrogen 2 Oxygen 4 and a molecular weight of 220.18 grams per mole. The systematic chemical name reflects the specific positioning of substituents on the oxadiazole ring, with the 3-methoxyphenyl group attached at the 5-position and the carboxylic acid functionality located at the 3-position of the heterocycle.

The structural architecture of this compound incorporates three distinct chemical domains that contribute to its overall properties and potential applications. The 3-methoxyphenyl group provides an aromatic system with electron-donating characteristics due to the methoxy substituent, which can influence both the electronic properties of the molecule and its interaction with biological targets. The central 1,2,4-oxadiazole ring serves as the core heterocyclic framework, contributing to the compound's metabolic stability and ability to participate in hydrogen bonding interactions. The carboxylic acid functional group introduces acidic properties and provides opportunities for further chemical modification through esterification or amidation reactions.

Table 2: Structural and Physical Properties of this compound

| Property | Value | Method/Source |

|---|---|---|

| Chemical Abstract Service Registry Number | 1260876-59-2 | Chemical Abstracts Service |

| Alternative Registry Numbers | 1156728-06-1 | Alternative chemical databases |

| Molecular Formula | C10H8N2O4 | Elemental composition analysis |

| Molecular Weight | 220.18 g/mol | Mass spectrometry |

| International Union of Pure and Applied Chemistry Name | This compound | Systematic nomenclature |

| Simplified Molecular Input Line Entry System | COC1=CC=CC(=C1)C2=NC(=NO2)C(=O)O | Chemical informatics |

| International Chemical Identifier Key | HZWUDJRZLFHABL-UHFFFAOYSA-N | Chemical identification |

The electronic structure of this compound reflects the combined influence of its constituent functional groups. The methoxy group on the phenyl ring acts as an electron-donating substituent through both inductive and resonance effects, which can modulate the electron density distribution throughout the aromatic system. This electron-rich character of the substituted phenyl ring contrasts with the electron-deficient nature of the 1,2,4-oxadiazole heterocycle, creating a push-pull electronic system that may influence the compound's reactivity and binding properties.

The synthetic accessibility of this compound follows established methodologies for 1,2,4-oxadiazole construction. The synthesis typically involves the cyclization of appropriately substituted amidoximes with carboxylic acid derivatives or activated carboxylic acids. One effective synthetic route utilizes N,N'-carbonyldiimidazole as an activating agent for carboxylic acids, facilitating the formation of the target compound through a one-pot reaction system that requires heating to temperatures above 100 degrees Celsius to promote cyclization.

The chemical reactivity of this compound is influenced by the presence of multiple functional groups capable of participating in various chemical transformations. The carboxylic acid functionality can undergo standard carboxylic acid reactions including esterification, amidation, and reduction to form corresponding alcohols or aldehydes. The oxadiazole ring system itself can participate in nucleophilic and electrophilic substitution reactions, while the methoxyphenyl group can undergo aromatic substitution reactions or demethylation under appropriate conditions.

The potential biological activities of this compound can be anticipated based on the known structure-activity relationships of related 1,2,4-oxadiazole derivatives. The presence of the methoxy group on the phenyl ring may enhance binding interactions with biological targets through additional hydrogen bonding capabilities. Studies on related compounds have demonstrated that the position and nature of substituents on the phenyl ring can significantly affect biological activity, with methoxy groups often contributing to improved potency and selectivity.

The metabolic stability profile of this compound is expected to benefit from the inherent stability of the 1,2,4-oxadiazole core structure. This heterocycle has been specifically utilized in medicinal chemistry as a bioisosteric replacement for metabolically labile ester and amide functionalities. The combination of the stable oxadiazole ring with the carboxylic acid group provides a molecular framework that should resist hydrolytic degradation while maintaining the ability to form key binding interactions with biological targets.

特性

IUPAC Name |

5-(3-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-15-7-4-2-3-6(5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZWUDJRZLFHABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methodology Overview:

- Activation of the carboxylic acid with coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOAt (1-hydroxy-7-azabenzotriazole).

- Cyclization facilitated by heating in suitable solvents like DMF or DMSO.

- The process typically involves the formation of an acyl intermediate that reacts with amidoximes to form the oxadiazole ring.

Research Findings:

- Baykov et al. (2017) optimized a room-temperature one-pot synthesis using NaOH/DMSO, achieving yields ranging from 11% to 90%, depending on substituents and reaction time (Table 1, Entry 1).

- Zarei M. (2020) employed Vilsmeier reagent-mediated activation of carboxylic acids, producing yields of 61–93%, with straightforward purification (Scheme 2).

Data Table:

| Method | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Baykov et al. | Amidoximes + Carboxylic acids + NaOH/DMSO | DMSO | Room temp | 4–24 h | 11–90 | Variable yields, broad scope |

| Zarei M. | Amidoximes + Carboxylic acids + Vilsmeier reagent | DCM | Room temp | 3–6 h | 61–93 | High yields, simple purification |

Heterocyclization from Nitrile Derivatives

Another prominent route involves the cyclization of nitrile derivatives with amidoximes or hydroxylamines, often under microwave irradiation or catalysis.

Methodology Highlights:

- Cyclization of nitriles with amidoximes in the presence of catalysts like platinum(IV) compounds or superacids.

- Microwave-assisted reactions significantly reduce reaction times and improve yields.

Research Findings:

- Bokach et al. (2003) utilized platinum-catalyzed dipolar cycloaddition, yielding 1,2,4-oxadiazoles with moderate yields and long reaction times (up to 72 hours).

- Microwave methods with MgO or KF catalysts have achieved rapid synthesis of disubstituted oxadiazoles with yields up to 90% within minutes.

Data Table:

| Method | Reagents | Catalyst | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Traditional | Nitrile + Amidoxime | PtCl₄ | Reflux | 24–72 h | Moderate | Long duration |

| Microwave | Nitrile + Amidoxime | MgO/KF | RT–80°C | 10–30 min | Up to 90 | Environmentally friendly |

Innovative Approaches: Superbase-Mediated and Tandem Reactions

Recent literature reports the use of superbase media and tandem reactions for synthesizing 3,5-disubstituted oxadiazoles, which can be adapted for the specific substitution pattern of the target compound.

Superbase Method:

- Utilizes NaOH/DMSO to activate amidoximes with carboxylic acids at room temperature.

- Yields are variable but can reach up to 90% with optimized conditions.

Tandem Reactions:

Summary of Key Parameters:

| Parameter | Optimal Conditions | Yield | Reference |

|---|---|---|---|

| Base | NaOH or t-BuONa | 50–90% | |

| Solvent | DMSO or DMF | — | |

| Temperature | RT to 80°C | High | |

| Reaction Time | 10 min to 24 h | Up to 90% |

Summary of Preparation Strategies

化学反応の分析

Types of Reactions

5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The oxadiazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: 5-(3-Hydroxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid.

Reduction: Reduced derivatives of the oxadiazole ring.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid exhibits notable anticancer properties. A study highlighted that derivatives of oxadiazoles can act as apoptosis inducers in cancer cells. Specifically, compounds synthesized from this scaffold have shown promising results against multiple cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), A549 (lung cancer), and others.

- Mechanism of Action : Many derivatives induce apoptosis through the activation of caspases and modulation of p53 levels, which are critical pathways in cancer cell death .

Case Studies

Several studies have documented the synthesis and evaluation of related compounds:

- Maftei et al. (2020) : Reported a series of 1,2,4-oxadiazole derivatives with IC50 values indicating significant cytotoxicity against various cancer cell lines. Notably, some compounds demonstrated greater efficacy than established chemotherapeutics like doxorubicin .

- Kumar et al. (2020) : Developed bis-1,2,4-oxadiazole-fused derivatives that displayed potent activity against A549 and MCF-7 cells. The most active compounds had IC50 values lower than 0.2 µM .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the phenyl ring and the oxadiazole moiety. Electron-withdrawing groups typically enhance potency by increasing electron deficiency at the reactive sites of the molecule.

| Substituent | Effect on Activity |

|---|---|

| Electron-withdrawing groups (e.g., -NO₂) | Increase potency |

| Electron-donating groups (e.g., -OCH₃) | May decrease potency |

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent:

- Absorption : Studies suggest favorable absorption characteristics when formulated appropriately.

- Metabolism : The compound undergoes metabolic transformations that can affect its bioavailability.

- Excretion : Renal excretion is a primary route for elimination; thus, renal function may influence dosing regimens.

作用機序

The mechanism of action of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxadiazole ring can participate in hydrogen bonding and other interactions, which can influence the binding affinity and specificity of the compound.

類似化合物との比較

Substituent Effects on the Aromatic Ring

The position and nature of substituents on the aromatic ring significantly influence physicochemical and biological properties:

Key Observations :

- Electron-donating groups (e.g., methoxy, ethoxy) enhance solubility and may improve binding in hydrophobic enzyme pockets. The 2-ethoxy analog () achieved a high synthesis yield (94%), suggesting favorable reaction kinetics for para-substituted derivatives.

- Heteroaromatic substituents (e.g., thiophene in ) introduce distinct electronic and steric profiles, which could modulate target selectivity.

Heterocycle Variations

The choice of heterocycle (1,2,4-oxadiazole vs. isoxazole) impacts molecular geometry and bioactivity:

Key Observations :

- 1,2,4-Oxadiazoles exhibit greater metabolic stability compared to isoxazoles due to reduced ring strain and stronger N–O bonds.

- Isoxazole derivatives (e.g., ) show activity against membrane-bound pyrophosphatases, highlighting the role of heterocycle electronics in target engagement.

生物活性

5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

The compound is characterized by the presence of an oxadiazole ring, which contributes to its unique chemical properties. The molecular formula is with a CAS number of 1156728-06-1. The methoxy group at the para position enhances its lipophilicity and potential interactions with biological targets .

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes involved in cancer cell proliferation.

- Apoptosis Induction : Studies indicate that it may trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins such as p53 and caspase-3 .

- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties against a range of pathogens .

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound. For example:

- Cytotoxicity : It has shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values in the micromolar range .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies indicate significant activity against both bacterial and fungal strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Candida albicans | 16 µg/mL |

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Apoptosis Induction : A study demonstrated that treatment with this compound led to increased levels of p53 and caspase activation in MCF-7 cells, indicating its potential as an apoptosis inducer in breast cancer therapy .

- Antiparasitic Activity : Research has shown that derivatives of oxadiazoles exhibit activity against Trypanosoma cruzi and Leishmania species, suggesting potential applications in treating parasitic infections .

Q & A

Q. How can the molecular structure of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid be experimentally determined?

- Methodological Answer : The molecular structure can be confirmed using single-crystal X-ray diffraction (XRD) to resolve bond lengths, angles, and crystal packing. For example, XRD analysis of analogous oxadiazole derivatives revealed mean C–C bond lengths of 1.40 Å and validated planarity of the heterocyclic core . Complementary techniques include:

- Nuclear Magnetic Resonance (NMR) : H and C NMR to assign proton environments (e.g., methoxy groups at δ ~3.8 ppm) and confirm carboxylic acid functionality.

- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M-H]⁻ peaks with <2 ppm error) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

- Methodological Answer :

- Storage : Keep in a tightly sealed container at 2–8°C, protected from light and moisture. Avoid exposure to high temperatures (>40°C) to prevent decomposition .

- Safety : Use PPE (gloves, lab coat, goggles) to prevent skin/eye contact. In case of inhalation, move to fresh air and seek medical attention. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are available for preparing this compound?

- Methodological Answer : A common approach involves:

Cyclization of amidoximes : React 3-methoxybenzamidoxime with a carboxylic acid derivative (e.g., malonyl chloride) in anhydrous THF under reflux (70°C, 12 hours).

Oxidation : Post-cyclization, oxidize intermediates using KMnO₄ in acidic conditions to yield the carboxylic acid moiety .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the oxadiazole ring’s electron-deficient nature makes the C-5 position susceptible to nucleophilic attack .

- Molecular Dynamics Simulations : Predict solvation effects and transition states for reactions with amines or thiols. Software like Gaussian or ORCA can model activation energies (±5 kcal/mol accuracy) .

Q. What methods are used to evaluate the biological activity of this compound, such as antimicrobial or anticancer effects?

- Methodological Answer :

- In vitro assays :

- Antimicrobial : Minimum Inhibitory Concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (IC₅₀ ~25 µM) .

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa), comparing viability reduction (e.g., 50% at 10 µM) .

- In vivo models : Xenograft studies in mice to assess tumor growth inhibition (dose: 20 mg/kg/day, 14 days) .

Q. How can researchers analyze the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24 hours. Monitor degradation via HPLC; optimal stability observed at pH 4–7 .

- Thermal Stability : Thermogravimetric Analysis (TGA) shows decomposition onset at ~180°C, with 5% mass loss by 200°C .

Q. What strategies are employed to study structure-activity relationships (SAR) for optimizing bioactivity?

- Methodological Answer :

- Derivatization : Synthesize analogs (e.g., ester or amide derivatives) to modify lipophilicity. For example, replacing the carboxylic acid with a methyl ester increases cell permeability (logP +0.8) .

- Pharmacophore Mapping : Identify critical moieties (e.g., methoxyphenyl group for π-π stacking with enzyme active sites) using molecular docking (AutoDock Vina) .

Q. What potential applications does this compound have in material science?

- Methodological Answer :

- Luminescent Materials : Incorporate into polymers for OLEDs, leveraging the oxadiazole ring’s electron-transport properties. Emission spectra (λmax ~450 nm) can be tuned via substituent modification .

- Coordination Polymers : React with transition metals (e.g., Zn²⁺) to form metal-organic frameworks (MOFs) with surface areas >500 m²/g, tested via BET analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。